Cas no 17763-80-3 (4-Nitrophenyl trifluoromethanesulfonate)

4-Nitrophenyl trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
-
- 4-nitrophenyl trifluoromethanesulfonate
- 4-Nitrophenyl trifluoromethanesulphonate
- 4-Nitrophenyl triflate
- (4-nitrophenyl) trifluoromethanesulfonate
- 4-trifluoromethanesulfonic acid 4-nitrophenyl ester
- p-nitrophenol trifluoromethyl sulfonate
- Trifluoromethanesulfonic Acid 4-Nitrophenyl Ester
- trifluoromethanesulfonic acid p-nitrophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-nitrophenyl ester
- 4-NITROPHENYLTRIFLATE
- 4-Nitrophenyltrifluoromethanesulphonate99%
- 4-Nitrophenyl trifluoromethanesulfonate 99%
- 4-Nitrophenyl trifluoromethanesulfonate,99%
- 4-Nitrophenyl trifluoromethanesulphonate 99%
- 4-Nitrophenyl trifluoroMethanesulfonate, 99% 5GR
- NDTIXHNCNLKURN-UHFFFAOYSA-N
- C7H4F3NO5S
- STL511371
- PC4316
- 5934AD
- BBL100134
- FCH2711290
- 4-nitrophenyl (trifluor
- SY073657
- 4-nitrophenyltrifluoromethanesulfonate
- FT-0619268
- trifluoromethanesulfonic acid4-nitrophenyl ester
- CS-14838
- SCHEMBL37687
- DTXSID60338553
- AKOS003672484
- MFCD00192354
- N0993
- trifluoro-methanesulfonic acid (4-nitrophenyl) ester
- A812281
- J-011302
- C12803
- 4-Nitrophenyl trifluoromethanesulfonate, 99%
- 4-(trifluoromethylsulfonyloxy)-1-nitrobenzene
- CS-M2922
- 17763-80-3
- trifluoromethanesulfonic acid 4-nitrophenylester
- DTXCID20289638
- 4-Nitrophenyl trifluoromethanesulfonate
-
- MDL: MFCD00192354
- インチ: 1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H
- InChIKey: NDTIXHNCNLKURN-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)(=O)(=O)OC1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]
- BRN: 1998336
計算された属性
- せいみつぶんしりょう: 270.97600
- どういたいしつりょう: 270.97622789g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 97.6
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.666
- ゆうかいてん: 52.0 to 56.0 deg-C
- ふってん: 331.4°Cat760mmHg
- フラッシュポイント: 154.2°C
- 屈折率: 1.506
- PSA: 97.57000
- LogP: 3.42720
- かんど: Moisture Sensitive
- ようかいせい: 自信がない
4-Nitrophenyl trifluoromethanesulfonate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:UN 3261 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 包装カテゴリ:III
- 包装グループ:II
- ちょぞうじょうけん:低温を保つ
- セキュリティ用語:S26;S36/37/39;S45
- リスク用語:R20/21/22; R34
- 危険レベル:8
- 包装等級:III
4-Nitrophenyl trifluoromethanesulfonate 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-Nitrophenyl trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB174498-1 g |
4-Nitrophenyl trifluoromethanesulfonate, 99%; . |
17763-80-3 | 99% | 1 g |
€43.60 | 2023-07-20 | |
eNovation Chemicals LLC | D754023-25g |
Methanesulfonic acid, 1,1,1-trifluoro-, 4-nitrophenyl ester |
17763-80-3 | 99.0% | 25g |
$125 | 2024-06-07 | |
ChemScence | CS-M2922-25g |
Methanesulfonic acid, 1,1,1-trifluoro-, 4-nitrophenyl ester |
17763-80-3 | 99.87% | 25g |
$150.0 | 2022-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060574-100g |
4-Nitrophenyl trifluoromethanesulfonate |
17763-80-3 | 98% | 100g |
¥2766.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034739-5g |
4-Nitrophenyl trifluoromethanesulfonate |
17763-80-3 | 99% | 5g |
471.0CNY | 2021-07-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 424102-5G |
4-Nitrophenyl trifluoromethanesulfonate |
17763-80-3 | 99% | 5G |
¥454.33 | 2022-02-24 | |
Fluorochem | 038407-1g |
4-Nitrophenyltriflate |
17763-80-3 | 99% | 1g |
£10.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060574-5g |
4-Nitrophenyl trifluoromethanesulfonate |
17763-80-3 | 98% | 5g |
¥194.00 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159077-1g |
4-Nitrophenyl trifluoromethanesulfonate |
17763-80-3 | 99.0% | 1g |
¥66.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159077-5G |
4-Nitrophenyl trifluoromethanesulfonate |
17763-80-3 | 99.0% | 5g |
¥252.90 | 2023-09-01 |
4-Nitrophenyl trifluoromethanesulfonate 関連文献
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1. The relative nucleophilicities of fluoride and aryloxy ions towards acyl and nitroaryl groupsMaria J. V. de Oliveira Baptista,David A. Widdowson J. Chem. Soc. Perkin Trans. 1 1978 295
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Julien Roger,Henri Doucet Org. Biomol. Chem. 2008 6 169
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Petr Slavík,Karolína Flídrová,Hana Dvo?áková,Václav Eigner,Pavel Lhoták Org. Biomol. Chem. 2013 11 5528
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4. The relative nucleophilicities of fluoride and aryloxy ions towards acyl and nitroaryl groupsMaria J. V. de Oliveira Baptista,David A. Widdowson J. Chem. Soc. Perkin Trans. 1 1978 295
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5. The synthetic challenge of diazonamide A, a macrocyclic indole bis-oxazole marine natural productMathilde Lachia,Christopher J. Moody Nat. Prod. Rep. 2008 25 227
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Iuliia A. Gracheva,Hans-Günther Schmalz,Elena V. Svirshchevskaya,Ekaterina S. Shchegravina,Alexey Yu. Fedorov Org. Biomol. Chem. 2023 21 6141
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Joyce Wei Wei Chang,Eugene Yurong Chia,Christina Li Lin Chai,Jayasree Seayad Org. Biomol. Chem. 2012 10 2289
4-Nitrophenyl trifluoromethanesulfonateに関する追加情報
Professional Introduction to 4-Nitrophenyl Trifluoromethanesulfonate (CAS No. 17763-80-3)
4-Nitrophenyl Trifluoromethanesulfonate, with the chemical formula C₆H₅NO₃S and CAS number 17763-80-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its nitro and trifluoromethanesulfonate functional groups, has garnered considerable attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
The trifluoromethanesulfonate (triflate) group in 4-Nitrophenyl Trifluoromethanesulfonate contributes to its reactivity and stability, making it an excellent leaving group in nucleophilic substitution reactions. This property is particularly useful in the construction of complex molecular architectures, where precise functional group transformations are required. The nitro group, on the other hand, introduces electron-withdrawing effects and can participate in various chemical reactions, such as reduction to an amine or diazotization for further derivatization.
In recent years, 4-Nitrophenyl Trifluoromethanesulfonate has been extensively studied for its role in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in several therapeutic areas, including oncology, inflammation, and infectious diseases. For instance, researchers have explored its use as a precursor in the synthesis of kinase inhibitors, which are crucial in targeting cancer cell proliferation. The triflate moiety facilitates the introduction of diverse pharmacophores, enabling the design of molecules with enhanced binding affinity and selectivity.
Moreover, the compound has found applications in materials science, particularly in the synthesis of liquid crystals and organic semiconductors. The presence of both electron-withdrawing nitro and electron-donating triflate groups allows for fine-tuning of electronic properties, making it an ideal candidate for developing advanced materials with tailored optical and electronic characteristics. These materials are increasingly relevant in the field of flexible electronics and optoelectronics, where performance enhancements are critical.
Recent advancements in synthetic methodologies have further expanded the utility of 4-Nitrophenyl Trifluoromethanesulfonate. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents at different positions of the phenyl ring. This flexibility has enabled the generation of a diverse library of derivatives with unique chemical properties. Such libraries are invaluable for high-throughput screening and drug discovery initiatives.
The compound's stability under various reaction conditions also makes it a preferred choice for industrial applications. Its resistance to hydrolysis and oxidation ensures consistent performance in large-scale syntheses, reducing the likelihood of side reactions that could compromise yield and purity. This reliability is particularly important in pharmaceutical manufacturing, where stringent quality control measures are mandatory.
In conclusion, 4-Nitrophenyl Trifluoromethanesulfonate (CAS No. 17763-80-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in synthetic chemistry, pharmaceutical research, and materials science. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of scientific innovation.
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